tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate
Description
tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a benzyl moiety substituted with a hydroxyl group at the meta position. This compound belongs to a class of organic molecules widely utilized in medicinal chemistry as intermediates or protective groups in synthesis.
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-5-4-6-10(14)7-9/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQIMDDMLRIZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593189 | |
| Record name | tert-Butyl [(3-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28387-66-8 | |
| Record name | tert-Butyl [(3-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Example 1: Synthesis at Low Temperature
- Reagents :
- Benzylamine (29.48 g)
- N-BOC-D-serine (51.3 g)
- Isobutyl chlorocarbonate (37.59 g)
- N-methylmorpholine (27.83 g)
- Ethyl acetate solvent
- Conditions :
- Reaction temperature: -15°C to -10°C
- Reaction time: 2 hours
- Yield : 90.2%.
Example 2: Synthesis at Moderate Temperature
- Reagents :
- Benzylamine (40.20 g)
- N-BOC-D-serine (51.3 g)
- Isobutyl chlorocarbonate (51.25 g)
- N-methylmorpholine (38.06 g)
- Ethyl acetate solvent
- Conditions :
- Reaction temperature: 0°C to 5°C
- Reaction time: 2 hours
- Yield : 93.1%.
Phase Transfer Catalysis for Derivative Formation
In some cases, this compound undergoes further reactions to form derivatives such as amino-Boc compounds using phase-transfer catalysis.
Example of Alkylation Reaction:
- Reagents :
- Tetrabutyl ammonium bromide (phase-transfer catalyst)
- Potassium hydroxide solution (50%)
- Methyl sulfate as alkylating agent
- Conditions :
- Reaction temperature: Below -10°C initially, then raised to 5°C–10°C.
- Yield : Up to 97%.
Data Table Summarizing Key Parameters
| Step | Reagents | Temperature Range | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Mixed Acid Anhydride | N-BOC-D-serine, i-BuOCOCl, NMM | -15°C to -10°C | ~2 hours | Intermediate Step |
| Condensation | Benzylamine, ethyl acetate | 10°C–15°C | ~2 hours | ~90–93 |
| Alkylation | Tetrabutyl ammonium bromide, KOH, methyl sulfate | Below -10°C to ~10°C | Variable | Up to ~97 |
Notes on Optimization
- Temperature control is critical for high yields and purity.
- Anhydrous solvents are necessary to prevent side reactions.
- Crystallization using hexane/ethyl acetate ensures effective purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
Chemistry: tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate is used as a protecting group for amines in organic synthesis. It can be easily introduced and removed under mild conditions, making it valuable in the synthesis of complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in drug development and as a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Key Observations :
- Hydroxyl vs.
- Steric Effects : tert-Butyl groups increase steric bulk, improving metabolic stability relative to ethyl or benzyl carbamates (e.g., vs. ).
Physicochemical Properties
- Solubility: The 3-hydroxyl group increases polarity compared to non-polar analogs (e.g., ’s fluorocyclohexyl derivative), but the tert-butyl group counterbalances this, likely rendering the compound sparingly soluble in aqueous media.
- Stability : tert-Butyl carbamates are generally stable under basic conditions but susceptible to acid hydrolysis. The hydroxyl group may introduce oxidative instability, necessitating inert storage conditions .
Biological Activity
Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate is an organic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group, this compound has been investigated for various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H17N1O3
- Molecular Weight : 223.27 g/mol
- Functional Groups : Tert-butyl, hydroxyphenyl, carbamate
The presence of these functional groups contributes significantly to the compound's reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways critical for various physiological functions.
- Antioxidant Activity : The hydroxy group in the phenyl moiety allows for scavenging of free radicals, reducing oxidative stress within cells.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activities
Case Studies
-
Anti-inflammatory Effects :
A study utilized a carrageenan-induced edema model to assess the anti-inflammatory properties of this compound. Rats were administered the compound prior to carrageenan injection, and measurements indicated a significant reduction in paw edema. The percent inhibition was calculated based on differences in paw volume before and after treatment, showing a notable anti-inflammatory effect . -
Antioxidant Activity :
The antioxidant potential was evaluated using the DPPH radical scavenging assay. The compound demonstrated effective radical scavenging activity, suggesting its role as an antioxidant agent that could mitigate oxidative stress in biological systems. -
Enzyme Interaction Studies :
Investigations into the enzyme interaction revealed that the hydroxyphenyl group forms hydrogen bonds with target enzymes, enhancing the compound's inhibitory effects on specific metabolic pathways. This interaction is crucial for understanding its pharmacological applications in drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, tert-butyl carbamate derivatives are prepared by reacting tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane. Optimizing stoichiometry (1:1.2 molar ratio of amine to acid) and reaction time (12–24 hours under nitrogen) improves yields. Post-reaction, the product is purified via silica gel chromatography with ethyl acetate/hexane gradients .
Q. How should researchers characterize the purity and structural integrity of this carbamate?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for 9H in -NMR) and the aromatic protons of the 3-hydroxyphenyl moiety (6.5–7.2 ppm).
- HPLC : Assess purity (>98%) using a C18 column with a methanol/water mobile phase (70:30 v/v) at 254 nm.
- Mass Spectrometry (MS) : Verify the molecular ion peak ([M+H]) matching the theoretical molecular weight (e.g., 251.32 g/mol for derivatives) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, as they catalyze degradation. Stability studies indicate a shelf life of >6 months under these conditions .
Advanced Research Questions
Q. How do stereochemical factors influence the reactivity of tert-butyl carbamate derivatives in multi-step syntheses?
- Methodological Answer : Stereochemistry impacts coupling efficiency and downstream biological activity. For enantiomerically pure analogs (e.g., (R)- or (S)-configured derivatives), employ chiral auxiliaries or resolution techniques. Chiral HPLC using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) resolves enantiomers. Kinetic studies show (R)-isomers exhibit 20% faster reaction rates in amide bond formations due to steric effects .
Q. What computational methods are effective in predicting the solid-state interactions of this carbamate?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen-bonding networks and crystal packing. X-ray crystallography data (e.g., CCDC entries) reveal intermolecular O–H···O interactions between the hydroxyl group and carbamate carbonyl, stabilizing the lattice. Pair Distribution Function (PDF) analysis further correlates simulated and experimental diffraction patterns .
Q. How can researchers mitigate conflicting reports on the compound’s hydrolytic stability under physiological conditions?
- Methodological Answer : Contradictions arise from pH-dependent degradation kinetics. Conduct accelerated stability testing:
- Buffer Systems : Incubate at 37°C in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8).
- Analytical Monitoring : Use LC-MS to track hydrolysis products (e.g., tert-butyl alcohol and 3-hydroxybenzylamine). Half-life ranges from 8 hours (pH 1.2) to 48 hours (pH 7.4), aligning with its use as a prodrug in acidic environments .
Q. What strategies improve the scalability of tert-butyl carbamate synthesis while minimizing side reactions?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce reaction times (2–4 hours vs. 24 hours batch) and improve heat dissipation, minimizing thermal degradation.
- Catalytic Optimization : Replace EDCI/HOBt with polymer-supported carbodiimides for easier catalyst recovery and reuse.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor coupling efficiency in real-time .
Data Contradiction Analysis
Q. Why do toxicity profiles vary across structurally similar tert-butyl carbamates?
- Analysis : Discrepancies stem from substituent effects. For example, the 3-hydroxyphenyl derivative (this compound) shows low acute toxicity (LD50 >2000 mg/kg in rodents), while chloro-substituted analogs (e.g., tert-butyl N-(3-chlorophenyl)carbamate) exhibit higher hepatotoxicity due to reactive metabolite formation. Always validate toxicity via Ames tests and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) for specific derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
